1-(3-chlorobenzyl)-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarboxamide
Description
1-(3-Chlorobenzyl)-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarboxamide is a pyridinecarboxamide derivative characterized by a 3-chlorobenzyl group at position 1 of the dihydropyridine ring and an amide-linked 3-(trifluoromethyl)phenyl substituent at position 2.
Properties
IUPAC Name |
1-[(3-chlorophenyl)methyl]-2-oxo-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClF3N2O2/c21-15-6-1-4-13(10-15)12-26-9-3-8-17(19(26)28)18(27)25-16-7-2-5-14(11-16)20(22,23)24/h1-11H,12H2,(H,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJIUUWQBEBSWSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CN2C=CC=C(C2=O)C(=O)NC3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClF3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Analysis
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares a core 2-oxo-1,2-dihydropyridinecarboxamide scaffold with several analogs, but differences in substituents critically influence physicochemical properties and bioactivity. Below is a detailed analysis:
Substituent Position and Electronic Effects
- 1-(4-(Trifluoromethyl)benzyl)-2-oxo-N-(3-pyridinyl)-1,2-dihydro-3-pyridinecarboxamide () Key Difference: The benzyl group at position 1 is substituted with a para-trifluoromethyl (CF₃) group instead of meta-chloro (Cl). The para-substitution may also alter molecular planarity, affecting binding to flat enzymatic pockets .
- N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide () Key Difference: The benzyl group is absent; instead, a bromo-methylphenyl group is attached via the amide. Impact: The bromine atom increases molecular weight (MW: ~340 vs. The absence of a benzyl group reduces steric bulk, possibly enhancing membrane permeability .
Functional Group Modifications
1-[(4-Methylphenyl)methyl]-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide ()
- Key Difference : A 4-methylbenzyl group replaces the 3-chlorobenzyl.
- Impact : The methyl group is electron-donating, which may decrease the compound’s electrophilicity compared to the chloro analog. This could reduce reactivity in covalent binding mechanisms but improve solubility (logP reduction) .
N,N-Dimethyl-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide ()
- Key Difference : The amide nitrogen is dimethylated instead of being linked to a phenyl group.
- Impact : Dimethylation eliminates hydrogen-bonding capability at the amide NH, reducing interactions with targets like proteases or kinases. However, it increases lipophilicity (predicted logP: ~2.5 vs. ~3.5 for the target compound), favoring blood-brain barrier penetration .
Structural Complexity and Hybrid Systems
- 2-oxo-N-(3-(9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-yl)phenyl)-1-(3-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxamide () Key Difference: A purine-thp moiety is appended to the amide-linked phenyl group. Impact: The purine addition introduces a heterocyclic motif capable of π-π stacking or adenosine receptor targeting. This hybrid structure significantly increases MW (~580 vs. ~388) and complexity, likely limiting oral bioavailability but enhancing specificity for nucleotide-binding proteins .
Tabulated Comparison of Key Properties
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